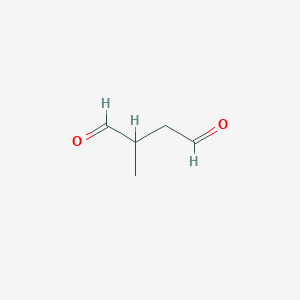
Butanedial, methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedial, methyl-: is an organic compound that belongs to the class of aldehydes It contains a carbonyl group (C=O) bonded to at least one hydrogen atom, making it an aldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 2-butyne-1,4-diol: One common method for producing butanedial, methyl- involves the hydrogenation of 2-butyne-1,4-diol. This process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Oxidation of 1,4-butanediol: Another method involves the oxidation of 1,4-butanediol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Industrial Production Methods:
Catalytic Reaction of Butadiene and Acetic Acid: This method involves the catalytic reaction of butadiene with acetic acid to produce butanedial, methyl-. The reaction is carried out in the presence of a catalyst such as palladium or platinum.
Fermentation of Sugars: Genetically modified bacteria can be used to ferment sugars, producing butanedial, methyl- as a byproduct. This method is eco-friendly and sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butanedial, methyl- can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Butanedial, methyl- can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom in the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted aldehydes.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: Butanedial, methyl- is used as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Polymer Production: It is used in the production of polymers and resins, which are essential in the manufacturing of plastics and coatings.
Biology:
Biochemical Research: This compound is used in biochemical research to study enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: Butanedial, methyl- is used in the development of new drugs and therapeutic agents.
Industry:
Solvent Production: It is used as a solvent in various industrial processes, including the production of paints, coatings, and adhesives.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Butanedial, methyl- can inhibit certain enzymes by binding to their active sites, preventing the enzymes from catalyzing reactions.
Metabolic Pathways: It can participate in metabolic pathways, where it is converted into other compounds through enzymatic reactions.
Comparison with Similar Compounds
Formaldehyde: A simple aldehyde with a single carbon atom.
Acetaldehyde: An aldehyde with two carbon atoms.
Benzaldehyde: An aromatic aldehyde with a benzene ring.
Uniqueness:
Butanedial, methyl-: has a unique structure with a carbonyl group bonded to a methyl group and a butane chain. This structure gives it distinct chemical properties and reactivity compared to other aldehydes.
Properties
CAS No. |
77713-01-0 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2-methylbutanedial |
InChI |
InChI=1S/C5H8O2/c1-5(4-7)2-3-6/h3-5H,2H2,1H3 |
InChI Key |
BQPPGEDHWKAEDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















